2-[(3-hydroxybenzoyl)amino]benzoic Acid

AKR1C3 inhibitor Isoform selectivity Prostate cancer

2-[(3-hydroxybenzoyl)amino]benzoic acid (CAS 697235-58-8) is a synthetic small molecule belonging to the N-benzoyl anthranilic acid class. It is classified as a benzoic acid derivative with a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B13800998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-hydroxybenzoyl)amino]benzoic Acid
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C14H11NO4/c16-10-5-3-4-9(8-10)13(17)15-12-7-2-1-6-11(12)14(18)19/h1-8,16H,(H,15,17)(H,18,19)
InChIKeyUHYWVEURSKDJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Hydroxybenzoyl)amino]benzoic Acid: A Selective AKR1C3 Inhibitor Scaffold for Drug Discovery


2-[(3-hydroxybenzoyl)amino]benzoic acid (CAS 697235-58-8) is a synthetic small molecule belonging to the N-benzoyl anthranilic acid class [1]. It is classified as a benzoic acid derivative with a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol [2]. This compound has been characterized as an inhibitor of human aldo-keto reductase enzymes, specifically demonstrating a selectivity profile that favors AKR1C3 inhibition over other isoforms like AKR1C1 and AKR1C2 [1]. Its primary research application is as a tool compound or a structural starting point for developing selective AKR1C3-targeting therapeutics for hormone-dependent cancers [1].

Why 2-[(3-Hydroxybenzoyl)amino]benzoic Acid Cannot Be Replaced by Generic N-Benzoyl Anthranilic Acid Analogs


Direct substitution with other N-benzoyl anthranilic acid derivatives is not scientifically valid due to significant differences in target selectivity and potency profiles. While the unsubstituted N-benzoyl anthranilic acid acts as a non-selective pan-inhibitor of AKR1C1, AKR1C2, and AKR1C3, the 3-hydroxy substitution on the benzoyl ring of 2-[(3-hydroxybenzoyl)amino]benzoic acid confers a distinct selectivity for AKR1C3 over AKR1C1 and AKR1C2 [1]. This structural modification is critical; exchanging the 3-hydroxy group for a hydrogen, amino, or alkoxy substituent drastically alters the isoform inhibition pattern, eliminating the AKR1C3 selectivity that is the defining characteristic of this compound [1]. Therefore, procurement based on generic class alone risks obtaining a compound with a fundamentally different and undesired biological profile.

Quantitative Evidence for the Differentiated Profile of 2-[(3-Hydroxybenzoyl)amino]benzoic Acid


AKR1C3 Selectivity Over AKR1C1: A Key Differentiator from the Non-Selective Parent Compound

2-[(3-hydroxybenzoyl)amino]benzoic acid (Compound 9) demonstrates a clear selectivity for AKR1C3 over AKR1C1. Its IC50 for AKR1C1 was >100 µM, resulting in a selectivity ratio (AKR1C1 IC50 / AKR1C3 IC50) of >19 [1]. This is in stark contrast to the unsubstituted N-benzoyl anthranilic acid (Compound 16), which is a non-selective pan-inhibitor with IC50 values of 3.2 µM, 6.5 µM, and 7.5 µM against AKR1C1, AKR1C2, and AKR1C3, respectively [1].

AKR1C3 inhibitor Isoform selectivity Prostate cancer

Isoform Profiling Highlights a Unique Selectivity Window Against AKR1C2

The compound also exhibits moderate selectivity for AKR1C3 over the closely related isoform AKR1C2. Its IC50 for AKR1C2 was 48.1 µM, which translates to a 9.3-fold selectivity for AKR1C3 (IC50 = 5.19 µM) [1]. This selectivity is not observed with regioisomers; for example, the 2-hydroxy substitution analog exhibits a different selectivity pattern, primarily inhibiting AKR1C1 and AKR1C2, while the 4-hydroxy analog shows enhanced potency but with poor selectivity across all isoforms [1].

AKR1C2 selectivity Isoform profiling Drug discovery

Structure-Activity Relationship: The Essential Role of the 3-Hydroxy Group for AKR1C3 Activity

A direct structure-activity relationship (SAR) analysis confirms that the 3-hydroxy moiety on the benzoyl ring is essential for AKR1C3 inhibitory activity. In a primary screen at 10 µM, 2-[(3-hydroxybenzoyl)amino]benzoic acid (Compound 9) inhibited AKR1C3 by 42.1%, while showing no inhibition (NI) against AKR1C1 and AKR1C2 [1]. Replacing the 3-hydroxy with a nitro (NO2), amino (NH2), ethoxy (OEt), or butoxy (OBu) group resulted in a complete loss of AKR1C3 inhibition, demonstrating that the hydrogen bond donor/acceptor capability of the specific meta-hydroxyl substituent is a key pharmacophoric feature [1].

Structure-Activity Relationship Pharmacophore AKR1C3

High-Value Application Scenarios for 2-[(3-Hydroxybenzoyl)amino]benzoic Acid


Validating AKR1C3 as a Therapeutic Target in Prostate Cancer Models

In academic and pharmaceutical research programs investigating the role of AKR1C3 in androgen biosynthesis for castration-resistant prostate cancer (CRPC), 2-[(3-hydroxybenzoyl)amino]benzoic acid serves as a valuable tool compound. Its selectivity window (IC50 = 5.19 µM for AKR1C3 vs. >100 µM for AKR1C1) ensures that any observed antiproliferative effects can be attributed to AKR1C3 inhibition rather than off-target effects on AKR1C1, which would confound results with non-selective inhibitors like the parent N-benzoyl anthranilic acid [1].

A Pharmacophore-Validated Starting Point for Selective AKR1C3 Inhibitor Lead Optimization

Medicinal chemistry projects focused on developing next-generation selective AKR1C3 inhibitors can utilize this compound as the minimal pharmacophore scaffold. The established SAR, showing that the 3-hydroxy group is essential for activity while the anthranilic acid ring tolerates further substitution, guides rational design. Procurement of this specific compound allows for direct experimental replication of the foundational data and provides a validated baseline for head-to-head comparisons with newly synthesized analogs [1].

Calibration Standard for AKR1C Isoform Selectivity Assays

For laboratories developing or running AKR1C isoform profiling assays, this compound provides a well-characterized reference standard with a known selectivity fingerprint (AKR1C3 IC50 = 5.19 µM; AKR1C2 IC50 = 48.1 µM; AKR1C1 IC50 >100 µM). Using it as a control compound allows for inter-assay validation and ensures that screening platforms can accurately distinguish between isoform-selective and non-selective hits, a critical quality control measure for any high-throughput screening campaign targeting this enzyme family [1].

Quote Request

Request a Quote for 2-[(3-hydroxybenzoyl)amino]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.